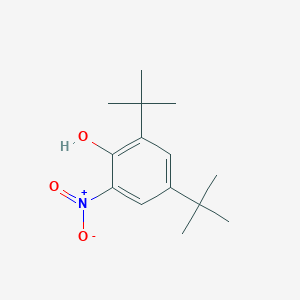
2,4-Di-tert-butyl-6-nitrophenol
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-nitrophenol is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitro group attached to the benzene ring. This compound is known for its bright lemon color and crystalline powder form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butyl-6-nitrophenol can be synthesized through the nitration of 2,4-di-tert-butylphenol. The nitration reaction typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Di-tert-butyl-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The tert-butyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized products
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or other electrophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents
Major Products Formed:
Reduction: 2,4-Di-tert-butyl-6-aminophenol.
Substitution: Various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: Utilized as a stabilizer in various industrial applications, including the production of plastics and rubber .
Wirkmechanismus
The mechanism of action of 2,4-di-tert-butyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and cellular components. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress or signaling pathways activation. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Di-tert-butyl-4-nitrophenol
- 2,4-Di-tert-butylphenol
- 2,6-Di-tert-butylphenol
Comparison: 2,4-Di-tert-butyl-6-nitrophenol is unique due to the specific positioning of the nitro group at the 6-position, which influences its chemical reactivity and physical properties. Compared to 2,6-di-tert-butyl-4-nitrophenol, it has different steric and electronic effects, leading to variations in its reactivity and applications .
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)15(17)18/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKJWGRAPDVEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346991 | |
| Record name | 2,4-di-tert-butyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-94-5 | |
| Record name | 2,4-di-tert-butyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(tert-butyl)-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-Di-tert-butyl-6-nitrophenol formed in the context of these studies?
A: The research papers highlight an intriguing formation pathway for this compound through the in-situ generation of reactive nitrogen species. For example, the reaction of a heme-superoxo complex with nitric oxide leads to a proposed heme-peroxynitrite intermediate. This intermediate then reacts with 2,4-di-tert-butylphenol, resulting in the nitration and formation of this compound. [] This specific reaction pathway suggests a potential mechanism for nitration in biological systems. Similarly, an {Fe(NO)2}10 dinitrosyl iron complex, upon reacting with oxygen, can nitrate 2,4-di-tert-butylphenol to this compound. [] This reactivity highlights the potential for dinitrosyl iron complexes to act as nitrating agents in biological settings.
Q2: What do these studies reveal about the reactivity of 2,4-di-tert-butylphenol in relation to nitration?
A: The research indicates that 2,4-di-tert-butylphenol readily undergoes nitration under specific conditions. The studies suggest that the presence of bulky tert-butyl groups in the 2 and 4 positions directs the nitration to the less hindered 6 position of the phenol ring. [, ] This observation highlights the influence of steric effects on the regioselectivity of this nitration reaction.
Q3: What analytical techniques were used to identify this compound in these studies?
A3: While the specific techniques employed are not detailed in the provided abstracts, the formation and identification of this compound would likely involve a combination of spectroscopic and chromatographic methods. For instance:
Q4: Why is understanding the formation and reactivity of this compound important in a biological context?
A: Nitration of phenolic compounds, like the formation of this compound from 2,4-di-tert-butylphenol, is a significant process in biological systems. These nitrated products can have altered biological activities compared to their precursors. For instance, they can act as signaling molecules or contribute to oxidative stress and cellular damage. [] Further research into these reactions can shed light on their implications in various physiological and pathological conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



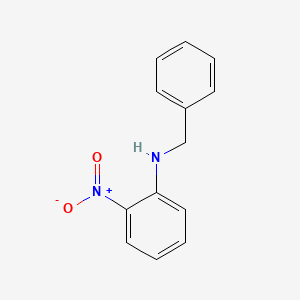

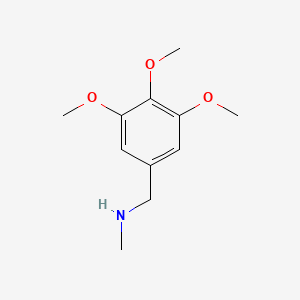
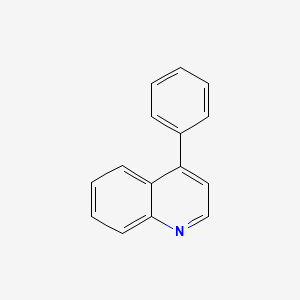


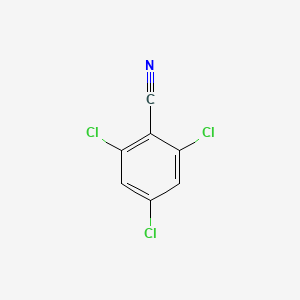
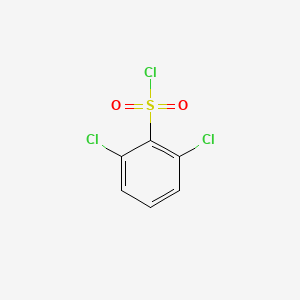
![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)

![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)


